2-(3-Aminopyridin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminopyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine, featuring an amino group at the 3-position and a hydroxyl group at the 2-position of the propan-2-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyridin-2-yl)propan-2-ol typically involves the reaction of 3-aminopyridine with acetone in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-pyridyl)propan-2-one.
Reduction: Formation of 2-(3-aminopyridin-2-yl)propan-1-amine.
Substitution: Formation of various N-substituted derivatives.
Scientific Research Applications
2-(3-Aminopyridin-2-yl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Aminopyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminopyridin-3-yl)propan-2-ol
- 2-(6-Aminopyridin-3-yl)propan-2-ol
- 3-(2-Aminopyridin-3-yl)propan-1-ol
Uniqueness
2-(3-Aminopyridin-2-yl)propan-2-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(3-aminopyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,9H2,1-2H3 |
InChI Key |
PAWQRSMVPHLPPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.